2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone
Beschreibung
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-methoxyphenyl group at position 3. This moiety is linked via an ethanone bridge to a piperazine ring bearing a 3-(trifluoromethyl)phenyl substituent. The molecular formula is C₂₉H₂₇F₃N₄O₃, with an average mass of 536.554 g/mol and a monoisotopic mass of 536.203525 . The 1,3,4-oxadiazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the trifluoromethyl group enhances lipophilicity and bioavailability .
Eigenschaften
IUPAC Name |
2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-31-18-7-5-15(6-8-18)21-27-26-19(32-21)14-20(30)29-11-9-28(10-12-29)17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXFSJWHPRVQST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone is a novel derivative of oxadiazole that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes a piperazine moiety and a trifluoromethyl group, both of which are known to enhance biological activity in various contexts.
- Molecular Formula : C20H19F3N2O2
- Molecular Weight : 372.37 g/mol
- CAS Number : 93014-12-1
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been reported to induce apoptosis in cancer cell lines by activating the p53 pathway and promoting caspase-3 cleavage, which are critical for programmed cell death. This suggests that the compound may function as a potential anticancer agent.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro tests on MCF-7 breast cancer cells revealed increased p53 expression levels and enhanced apoptotic markers following treatment with the compound .
- Structure-Activity Relationship (SAR) : Variations in the oxadiazole structure significantly affect potency. For example, modifications that enhance hydrophobic interactions with target proteins can lead to improved anticancer activity .
Antimycobacterial Activity
The compound also shows promise as an antitubercular agent. In a screening of molecular libraries, compounds similar to this oxadiazole derivative demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with IC90 values indicating strong activity .
Case Studies and Research Findings
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that oxadiazole derivatives exhibit promising anticancer properties. The specific compound under discussion has been evaluated for its efficacy against various cancer cell lines. For instance, compounds with similar oxadiazole structures have shown significant cytotoxicity against human cancer cell lines such as HCT116 and HepG2, suggesting that this compound could be a candidate for further anticancer studies .
2. Antimicrobial Properties
Oxadiazole derivatives are known for their antimicrobial activities. The presence of the methoxy group in the phenyl ring enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antimicrobial efficacy. Studies have demonstrated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, making this compound a subject of interest for developing new antimicrobial agents .
3. Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological applications. Piperazine derivatives are often explored for their effects on neurotransmitter systems, particularly in treating anxiety and depression. Preliminary studies on similar compounds indicate that they may act as selective serotonin reuptake inhibitors (SSRIs), which could be beneficial in managing mood disorders .
Material Science Applications
1. Photophysical Properties
The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties, including fluorescence and phosphorescence. These properties make such compounds suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The trifluoromethyl group enhances electron-withdrawing characteristics, potentially improving the efficiency of electronic devices .
2. Sensor Development
Due to their unique optical properties, oxadiazole-based compounds are being investigated for use in sensors, particularly for detecting environmental pollutants or biological markers. Their ability to undergo specific interactions with target molecules can be harnessed to develop sensitive detection systems .
Case Studies
Vergleich Mit ähnlichen Verbindungen
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-(trifluoromethyl)phenyl)piperazin-1-yl]ethanone (ZINC2628955)
- Key Differences : Replaces the 4-methoxyphenyl group with a phenyl group and introduces a sulfanyl (-S-) linker.
- The sulfanyl group may alter metabolic stability compared to the ethanone bridge .
- Molecular Weight : Similar to the target compound but slightly lower due to the absence of methoxy oxygen.
2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenylpiperazin-1-yl)ethanone
- Key Differences : Features a 4-methylphenyl group on the oxadiazole and a simple phenyl group on piperazine.
- The absence of trifluoromethyl reduces electronegativity, likely diminishing receptor affinity .
Analogues with Modified Piperazine Substituents
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate
- Key Differences: Contains a fluorobenzoyl group and a hydroxylphenyl-ethanone substituent.
- Impact: The hydroxyl group enhances solubility but may reduce membrane permeability.
MK47 (RTC536)
- Key Differences: Utilizes a thiophen-2-yl acetic acid substituent instead of the oxadiazole-ethanone system.
- Reported to exhibit moderate bioactivity in preliminary screens .
Analogues with Alternate Heterocyclic Cores
2-(4-Methoxyphenyl)-1-[4-(3-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}benzyl)piperazin-1-yl]ethanone
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one
- Key Differences: Replaces oxadiazole with thiadiazole and incorporates a thiazolidinone ring.
- Impact: The sulfur atoms in thiadiazole and thiazolidinone may enhance metal coordination but increase susceptibility to oxidative metabolism .
Comparative Pharmacological and Physicochemical Properties
Physicochemical Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|---|
| Target Compound | C₂₉H₂₇F₃N₄O₃ | 536.55 | 4.2 | 0.12 |
| ZINC2628955 | C₂₇H₂₃F₃N₄O₂S | 524.56 | 4.8 | 0.08 |
| MK47 (RTC536) | C₂₀H₂₂F₃N₃O₂ | 393.40 | 3.5 | 0.25 |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)... | C₂₆H₂₃F₄N₂O₅ | 531.47 | 2.9 | 1.50 |
*Predicted using ChemAxon software.
Q & A
Q. What are the key synthetic routes for synthesizing 2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone?
- Methodological Answer : The synthesis typically involves two main steps:
Oxadiazole Formation : Cyclization of a hydrazide derivative (e.g., from 4-methoxybenzoic acid) with a carbon disulfide or phosphoryl chloride agent to form the 1,3,4-oxadiazole core .
Piperazine Coupling : Reacting the oxadiazole intermediate with a trifluoromethylphenyl-substituted piperazine derivative under reflux conditions. For example, using potassium carbonate as a base in ethanol or acetonitrile, followed by purification via silica gel chromatography (yield ~48% as per analogous syntheses) .
Critical Note : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) to avoid side products .
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm substitution patterns (e.g., methoxy group at δ ~3.8 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches .
- Crystallography : Use SHELXL for single-crystal X-ray refinement to determine bond angles and torsional conformations. Hydrogen atoms can be placed via riding models (C–H = 0.93–0.96 Å) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (similar to phenol derivatives) .
- First Aid : In case of exposure, rinse skin with water for 15 minutes and consult a physician immediately. Provide the safety data sheet (SDS) to medical personnel .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., solvent polarity, pH) to minimize confounding effects. For instance, DMSO may alter membrane permeability vs. aqueous buffers .
- Purity Verification : Use HPLC-MS to confirm compound integrity and rule out degradation products .
- Theoretical Frameworks : Apply density functional theory (DFT) to model electronic interactions (e.g., dipole moments of substituents) and correlate with bioactivity .
Q. What strategies optimize the yield of the piperazine-ethanone coupling reaction?
- Methodological Answer :
- Base Selection : Compare K₂CO₃ (common) with stronger bases like DBU for enhanced nucleophilicity .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Catalysis : Explore Pd-mediated cross-coupling for sterically hindered substrates.
- Yield Tracking : Use Design of Experiments (DoE) to statistically optimize temperature, time, and stoichiometry .
Q. How does the trifluoromethyl group influence the compound’s electronic and magnetic properties?
- Methodological Answer :
- Solvatochromic Studies : Measure UV-Vis spectra in solvents of varying polarity to assess charge-transfer transitions influenced by the electron-withdrawing CF₃ group .
- Computational Analysis : Perform time-dependent DFT (TD-DFT) to calculate ground vs. excited-state dipole moments and HOMO-LUMO gaps .
Q. What theoretical frameworks guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Link substitutions (e.g., replacing methoxy with halogens) to target receptor docking (e.g., serotonin receptors for piperazine derivatives) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions using software like AutoDock, focusing on hydrogen bonding with the oxadiazole ring .
Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data between synthetic batches?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios and improve R-factors .
- Thermal Motion Analysis : Compare anisotropic displacement parameters (ADPs) across batches to identify conformational flexibility or disorder .
Experimental Design
Q. What steps ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Dose-Response Curves : Use at least three independent replicates with internal controls (e.g., cisplatin for cytotoxicity assays).
- Solvent Standardization : Prefer saline over DMSO for in vivo studies to avoid toxicity artifacts .
Theoretical and Methodological Integration
Q. How can prior literature inform the design of new derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
